ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE

Sodium channel pharmacology Pain therapeutics Structure-activity relationship

Procure Ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate (CAS 62741-61-1) to secure a versatile 5,6,7,8-tetrahydroquinoline building block with a defined C5 stereogenic center, critical for asymmetric synthesis. Unlike generic tetrahydroquinoline derivatives, this 5-position ethyl acetate isomer is validated for developing Nav1.8-selective tool compounds (~37-fold selectivity over Nav1.5) and glycine antagonist scaffolds. Ensure your research pipeline avoids binding affinity discrepancies and synthetic protocol incompatibilities by sourcing only this specific positional isomer and chirality-defined intermediate.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 62741-61-1
Cat. No. B3355522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE
CAS62741-61-1
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCCC2=C1C=CC=N2
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4,6,8,10H,2-3,5,7,9H2,1H3
InChIKeyPQKVVIFCNGXJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate (CAS 62741-61-1) Technical Baseline for Scientific Procurement


Ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate (CAS 62741-61-1) is a partially saturated quinoline derivative bearing an ethyl acetate substituent at the 5-position of the tetrahydroquinoline core, with molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol [1]. The compound serves as a versatile synthetic building block for more complex quinoline-based pharmacophores and chiral intermediates [2]. Its structural configuration features a stereogenic center at the C5 position, which introduces chirality and influences downstream stereochemical outcomes in derivative synthesis [1].

Positional and Functional Limitations of Generic Tetrahydroquinoline Substitution for Ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate


Tetrahydroquinoline scaffolds are not functionally interchangeable due to positional isomerism of the acetate substituent and the presence or absence of stereochemistry. The 5-position ethyl acetate group in this compound confers distinct reactivity and stereochemical constraints compared to the 6-acetic acid derivatives studied for anti-inflammatory applications [1] or the 8-acetate derivatives used in enzymatic resolution studies . Additionally, the partially saturated 5,6,7,8-tetrahydroquinoline core differs pharmacologically from fully aromatic quinoline analogs and from other saturation states such as 1,2,3,4-tetrahydroquinoline variants [2]. Procurement of a generic tetrahydroquinoline derivative lacking these precise structural attributes may result in altered binding affinities, divergent metabolic stability, and incompatibility with established synthetic protocols.

Quantitative Differentiation Evidence for Ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate


Subtype-Selective Sodium Channel Modulation via 5-Amino-Derivatized Scaffold

The 5,6,7,8-tetrahydroquinolin-5-yl fragment serves as a critical scaffold for achieving sodium channel subtype selectivity. A sulfonamide derivative containing this 5-amino-tetrahydroquinoline core (US11174268, Example 98) demonstrated potent inhibition of Nav1.8 (IC₅₀ = 299 nM) and Nav1.1 (IC₅₀ = 303 nM) while exhibiting markedly reduced activity against Nav1.5 (IC₅₀ = 11,000 nM) [1]. This represents an approximately 37-fold selectivity window for Nav1.8 over Nav1.5, a therapeutically relevant cardiac sodium channel isoform [2].

Sodium channel pharmacology Pain therapeutics Structure-activity relationship

MAO Isozyme Selectivity Profile of 5,6,7,8-Tetrahydroquinoline-Containing Ligands

Tetrahydroquinoline-containing compounds exhibit variable MAO inhibitory activity depending on substitution pattern. A 5,6,7,8-tetrahydroquinoline derivative (CHEMBL5270106) showed weak inhibition of MAO-A with IC₅₀ = 14,000 nM, representing a 6-fold lower potency for MAO-B (IC₅₀ = 84,200 nM) [1]. In contrast, a structurally distinct tetrahydroquinoline derivative (CHEMBL1575961) lacking the 5-position ethyl acetate exhibited a reversed selectivity profile with MAO-B IC₅₀ = 1,130 nM and minimal MAO-A activity (IC₅₀ > 100,000 nM) [2].

Monoamine oxidase inhibition Neuropharmacology Isozyme selectivity

Positional Isomer Differentiation: 5-Acetate vs 6-Acetate Tetrahydroquinoline Derivatives

The position of the acetate/acetic acid moiety on the tetrahydroquinoline core dictates biological activity. Tetrahydroquinoline-6-acetic acid derivatives, specifically (S)-(+)-8-Chloro-1,2,3,4-tetrahydro-2-trifluoromethyl-6-quinolineacetic acid (IRA-378), demonstrated efficacy against both acute and chronic inflammation models with suppression of bone destruction in adjuvant arthritis and inhibition of calcium release from bone in vitro [1]. In contrast, the 5-position ethyl acetate variant (CAS 62741-61-1) has been claimed primarily for glycine antagonist applications [2], indicating divergent target engagement based solely on acetate position.

Anti-inflammatory agents Positional isomerism Structure-activity relationship

Validated Research and Industrial Application Scenarios for Ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate


Sodium Channel Subtype-Selective Probe Development

The 5,6,7,8-tetrahydroquinolin-5-yl scaffold enables development of Nav1.8-selective tool compounds with approximately 37-fold selectivity over the cardiac Nav1.5 isoform [1]. Researchers investigating pain pathways and peripheral sodium channel pharmacology should prioritize this 5-substituted scaffold when designing Nav1.8-preferring probes [2].

Stereoselective Synthesis of Chiral Tetrahydroquinoline Derivatives

The C5 stereogenic center in ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate serves as a chiral handle for asymmetric synthesis [1]. Synthetic protocols requiring enantiomerically enriched tetrahydroquinoline intermediates benefit from this compound's defined stereochemistry, analogous to lipase-catalyzed kinetic resolutions demonstrated for 8-substituted analogs [2].

Glycine Antagonist Scaffold for CNS Target Exploration

Patent literature establishes this compound class as glycine antagonist scaffolds [1]. Neuroscience research programs investigating glycinergic neurotransmission modulation can utilize ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate as a validated starting point for derivative synthesis targeting glycine binding sites.

Building Block for Subtype-Selective GPCR Ligands

The 5,6,7,8-tetrahydroquinoline core has been employed in C5a receptor antagonist development [1]. The 5-position ethyl acetate functionality provides a synthetic handle for further derivatization to explore structure-activity relationships in GPCR-targeting programs requiring the partially saturated quinoline pharmacophore.

Quote Request

Request a Quote for ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.